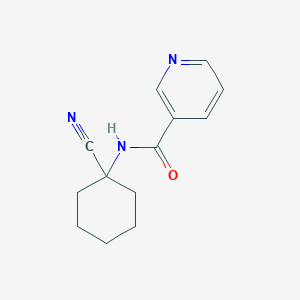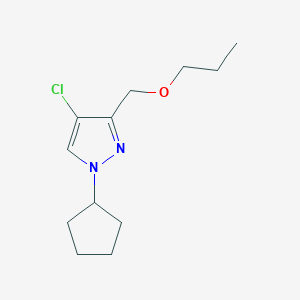
4-chloro-1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole (CP-471, 474, or 529) is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied in scientific research due to its potential therapeutic applications.
Wirkmechanismus
CP-471, 474, or 529 exerts its pharmacological effects by binding to the cannabinoid type 1 (CB1) receptor in the brain. This receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood. CP-471, 474, or 529 acts as a CB1 receptor antagonist, which means that it blocks the effects of endocannabinoids such as anandamide. By blocking the CB1 receptor, CP-471, 474, or 529 can modulate various physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
CP-471, 474, or 529 has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. CP-471, 474, or 529 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, CP-471, 474, or 529 has been shown to have anti-cancer effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
CP-471, 474, or 529 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. CP-471, 474, or 529 also has a well-understood mechanism of action, which makes it a useful tool for studying the CB1 receptor and its physiological functions. However, CP-471, 474, or 529 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, CP-471, 474, or 529 has a relatively short half-life, which can limit its duration of action in vivo.
Zukünftige Richtungen
There are several future directions for the study of CP-471, 474, or 529. One potential direction is to investigate its potential in treating various neurological disorders such as epilepsy and multiple sclerosis. Another direction is to study its potential in treating various psychiatric disorders such as anxiety and depression. Additionally, CP-471, 474, or 529 could be further studied for its potential in treating various types of cancer. Finally, there is a need for further research to optimize the pharmacokinetic properties of CP-471, 474, or 529 to improve its efficacy in vivo.
Synthesemethoden
CP-471, 474, or 529 can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-1-cyclopentyl-1H-pyrazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain CP-471, 474, or 529 in high purity.
Wissenschaftliche Forschungsanwendungen
CP-471, 474, or 529 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. CP-471, 474, or 529 has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
4-chloro-1-cyclopentyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-2-7-16-9-12-11(13)8-15(14-12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSJITJZWOJGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

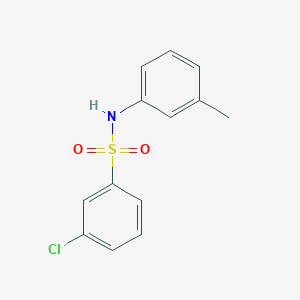
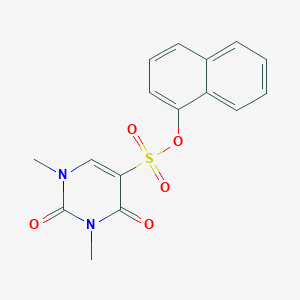
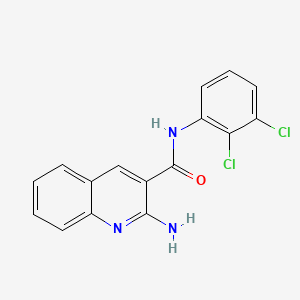
![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)


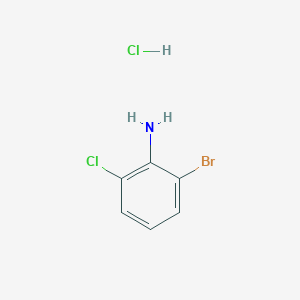

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)
![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

